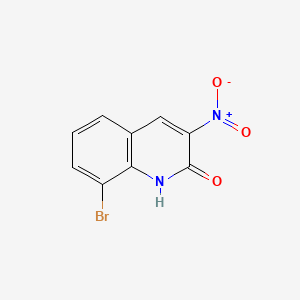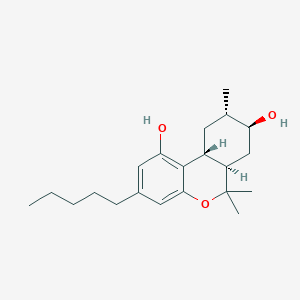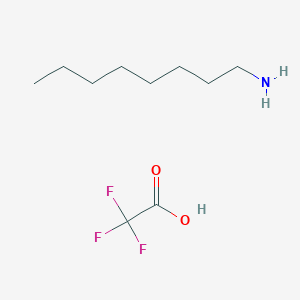![molecular formula C15H7F6NO B14077645 4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)
4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure with a carbonitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethoxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution using a suitable trifluoromethoxy source.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Introduction of Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethoxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the trifluoromethoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethoxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-(trifluoromethoxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile: Lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]: Lacks the carbonitrile group.
Uniqueness
4-(Trifluoromethoxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Eigenschaften
Molekularformel |
C15H7F6NO |
|---|---|
Molekulargewicht |
331.21 g/mol |
IUPAC-Name |
2-(trifluoromethoxy)-5-[4-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C15H7F6NO/c16-14(17,18)12-4-1-9(2-5-12)10-3-6-13(11(7-10)8-22)23-15(19,20)21/h1-7H |
InChI-Schlüssel |
VUHSKABAZZRJDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)OC(F)(F)F)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)




![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)

![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)





